
O-Methyl Chlorthalidone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl Chlorthalidone-d4 is a deuterated analog of O-Methyl Chlorthalidone, a compound used primarily in scientific research. It is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various analytical and experimental applications. The molecular formula of this compound is C15H9D4ClN2O4S, and it has a molecular weight of 356.82 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl Chlorthalidone-d4 involves the deuteration of O-Methyl Chlorthalidone. The process typically includes the following steps:
Starting Material: The synthesis begins with O-Methyl Chlorthalidone.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium using deuterated reagents such as deuterated solvents or deuterium gas.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of O-Methyl Chlorthalidone are subjected to deuteration.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Methyl Chlorthalidone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
O-Methyl Chlorthalidone-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics Research: Used as a biochemical tool in the study of proteins and their functions.
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics due to its deuterated nature, which allows for precise tracking in biological systems.
Analytical Chemistry: Utilized as a reference standard in mass spectrometry and other analytical techniques to ensure accurate measurements
Mechanism of Action
The mechanism of action of O-Methyl Chlorthalidone-d4 is similar to that of its non-deuterated counterpart, O-Methyl Chlorthalidone. It functions primarily by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of these ions and water. This diuretic effect helps in reducing blood pressure and managing fluid retention .
Comparison with Similar Compounds
Similar Compounds
Chlorthalidone: A non-deuterated analog used as a diuretic.
Hydrochlorothiazide: Another diuretic with a similar mechanism of action.
Indapamide: A diuretic with a different chemical structure but similar therapeutic effects.
Uniqueness
O-Methyl Chlorthalidone-d4 is unique due to its deuterated nature, which provides advantages in research applications, such as improved stability and the ability to track the compound more accurately in biological systems .
Properties
Molecular Formula |
C15H13ClN2O4S |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-chloro-5-(4,5,6,7-tetradeuterio-1-methoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13ClN2O4S/c1-22-15(11-5-3-2-4-10(11)14(19)18-15)9-6-7-12(16)13(8-9)23(17,20)21/h2-8H,1H3,(H,18,19)(H2,17,20,21)/i2D,3D,4D,5D |
InChI Key |
OBWXDZPCMDDANS-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)OC)[2H])[2H] |
Canonical SMILES |
COC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


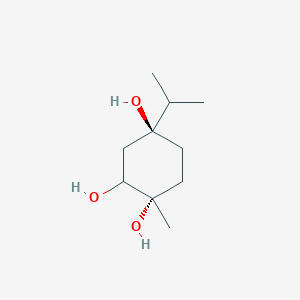

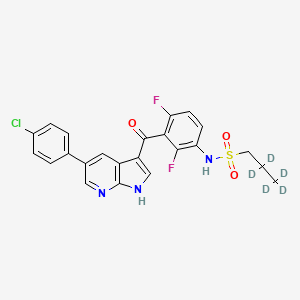
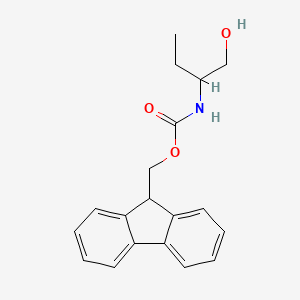
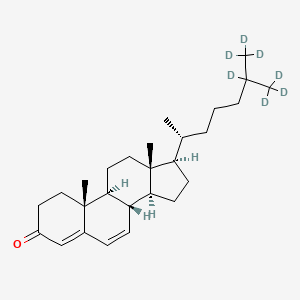
![6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine](/img/structure/B12430560.png)

![[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B12430565.png)

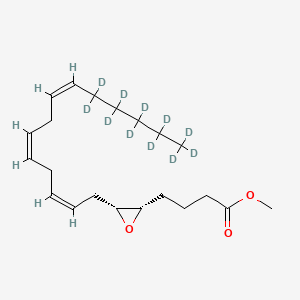
![4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one](/img/structure/B12430586.png)
![9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B12430593.png)
![N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride](/img/structure/B12430607.png)

